molecular formula C11H13NO3 B1309271 Ethyl [(3-methylphenyl)amino](oxo)acetate CAS No. 17738-79-3

Ethyl [(3-methylphenyl)amino](oxo)acetate

Cat. No.: B1309271
CAS No.: 17738-79-3
M. Wt: 207.23 g/mol
InChI Key: QXPRZYLYGVIPFZ-UHFFFAOYSA-N
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Description

Ethyl (3-methylphenyl)aminoacetate is an organic compound with the molecular formula C11H13NO3 It is a derivative of acetic acid and contains an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3-methylphenyl)aminoacetate typically involves the reaction of 3-methylaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of Ethyl (3-methylphenyl)aminoacetate can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: Ethyl (3-methylphenyl)aminoacetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Ethyl (3-methylphenyl)aminoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Ethyl (3-methylphenyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amine or acid, which then exerts its biological effects. The compound may also participate in covalent bonding with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

  • Ethyl acetate
  • Methyl acetate
  • Ethyl benzoate
  • Methyl butyrate

Comparison: Ethyl (3-methylphenyl)aminoacetate is unique due to the presence of the 3-methylphenylamino group, which imparts distinct chemical and biological properties. Compared to simpler esters like ethyl acetate or methyl acetate, this compound has enhanced reactivity and potential for forming more complex structures. Its aromatic amine group also allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

Ethyl (3-methylphenyl)aminoacetate is an organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for various biological activities, including its role in enzyme-catalyzed reactions and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of Ethyl (3-methylphenyl)aminoacetate, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

Ethyl (3-methylphenyl)aminoacetate has the following chemical structure:

  • Chemical Formula : C12H13NO3
  • Molecular Weight : 219.24 g/mol

The compound consists of an ethyl ester group attached to a 3-methylphenyl amino group, which contributes to its reactivity and biological interactions.

The biological activity of Ethyl (3-methylphenyl)aminoacetate is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Key mechanisms include:

  • Hydrolysis : The ester group can undergo hydrolysis to release active amines or acids, which may exert biological effects.
  • Enzyme Interaction : The compound can serve as a substrate in enzyme-catalyzed reactions, influencing metabolic pathways.
  • Covalent Bonding : It may form covalent bonds with target proteins, modulating their activity and potentially leading to therapeutic effects.

Antimicrobial and Anticancer Properties

Research indicates that Ethyl (3-methylphenyl)aminoacetate exhibits promising antimicrobial and anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (µM) Effect
LNCaP10.20Antiproliferative
PC-33.29Cytotoxic
T47-D1.33Significant cell death

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer cells .

Enzyme Inhibition Studies

Ethyl (3-methylphenyl)aminoacetate has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it has shown inhibitory effects on enzymes associated with cancer metabolism, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Study on Anticancer Activity :
    A study explored the cytotoxic effects of Ethyl (3-methylphenyl)aminoacetate on T47-D breast cancer cells. The results indicated that treatment with the compound led to increased apoptosis rates compared to untreated controls. Fluorescence microscopy revealed a higher ratio of propidium iodide (PI) staining, indicating cell death .
  • Enzyme-Catalyzed Reactions :
    In another study, the compound was utilized as a substrate in enzyme assays to investigate its role in metabolic pathways. The results demonstrated that Ethyl (3-methylphenyl)aminoacetate could be effectively transformed by various enzymes, highlighting its utility in biochemical research.

Comparison with Similar Compounds

Ethyl (3-methylphenyl)aminoacetate can be compared with other similar compounds based on their chemical structure and biological activity:

Compound Name Chemical Structure Biological Activity
Ethyl AcetateC4H8O2Solvent; low biological activity
Methyl AcetateC3H6O2Solvent; low biological activity
Ethyl BenzoateC9H10O2Moderate antimicrobial properties
Ethyl (3-fluoro-4-methylphenyl)aminoacetateC12H12FNO3Investigated for anticancer properties

Ethyl (3-methylphenyl)aminoacetate stands out due to its enhanced reactivity and potential for forming complex structures that interact with biological targets more effectively than simpler esters.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Ethyl (3-methylphenyl)aminoacetate?

  • Answer: The compound can be synthesized via coupling reactions using diazoacetate intermediates. For example, a procedure involving (3-methylphenyl)diazoacetate and aryl halides (e.g., 4-iodobenzonitrile) under palladium catalysis yields derivatives with high efficiency (64% yield) . Key steps include refluxing in anhydrous solvents (e.g., THF) and purification via column chromatography.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Answer:

  • IR Spectroscopy: Look for characteristic carbonyl (C=O) stretches near 1725 cm⁻¹ and aromatic C-N vibrations around 1280 cm⁻¹ .
  • NMR: The ethyl ester group appears as a triplet (~1.3 ppm for CH₃) and quartet (~4.2 ppm for CH₂) in 1H^1H-NMR. Aromatic protons from the 3-methylphenyl group resonate as multiplet signals in the 6.8–7.4 ppm range .

Q. What are the critical intermediates in the synthesis of this compound?

  • Answer: Key intermediates include (3-methylphenyl)diazoacetate and aryl halides (e.g., 4-iodobenzonitrile). These react via transition-metal-catalyzed cross-coupling to form the α-ketoester backbone .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Answer: Conduct accelerated stability studies:

  • pH Stability: Test in buffered solutions (pH 3–9) at 25°C, monitoring degradation via HPLC.
  • Thermal Stability: Heat samples to 40–60°C and analyze for ester hydrolysis or keto-enol tautomerism using 1H^1H-NMR .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected decarboxylation) be resolved during characterization?

  • Answer: If IR data lack ester C=O stretches (e.g., 1725 cm⁻¹), consider unintended decarboxylation. For example, Lawesson’s reagent may induce cyclization, leading to thiazole derivatives instead of the expected product. Confirm via mass spectrometry (e.g., loss of CO₂ fragment, Δm/z = -44) and compare with literature precedents .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Answer: Density-functional theory (DFT) can model frontier molecular orbitals to identify reactive sites. For instance, the α-keto group’s electrophilicity can be quantified via Fukui indices. Validate predictions experimentally using oxidizing agents (e.g., KMnO₄) or nucleophiles (e.g., amines) .

Q. How does molecular geometry influence the compound’s hydrogen-bonding interactions in crystal packing?

  • Answer: X-ray crystallography reveals N–H···O and C–H···O hydrogen bonds stabilizing the lattice. For example, the ethyl ester’s carbonyl oxygen participates in hydrogen bonding with adjacent NH groups, affecting solubility and melting point .

Q. What strategies mitigate side reactions (e.g., dimerization) during large-scale synthesis?

  • Answer:

  • Temperature Control: Maintain low temperatures (-70°C) during enolate formation to prevent aggregation .
  • Protecting Groups: Use tert-butyl esters (e.g., BrCH₂COOtBu) to shield reactive α-positions during coupling steps .

Properties

IUPAC Name

ethyl 2-(3-methylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPRZYLYGVIPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396950
Record name ethyl [(3-methylphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17738-79-3
Record name Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17738-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl [(3-methylphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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